

# Measuring Intracellular Tenofovir Diphosphate: An Application Note and Comprehensive Protocol

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## Compound of Interest

Compound Name: (Rac)-Tenofovir alafenamide-d5

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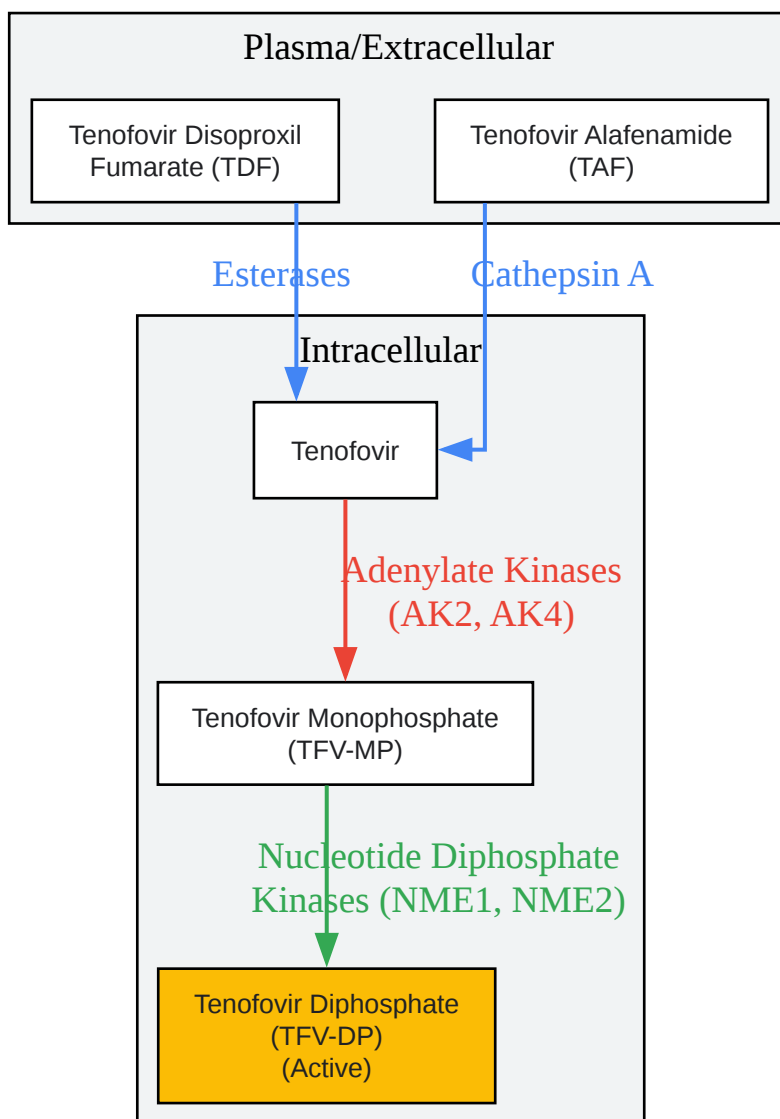
## Introduction

Tenofovir, a cornerstone of antiretroviral therapy for HIV infection and treatment for hepatitis B, is administered as a prodrug, either as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). For its antiviral activity, tenofovir must be converted intracellularly to its active metabolite, tenofovir diphosphate (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis and suppression of viral replication.[2] The concentration of TFV-DP within cells is a critical determinant of the drug's efficacy and serves as a valuable biomarker for assessing treatment adherence and predicting virologic response. This document provides a detailed protocol for the quantification of intracellular TFV-DP in peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS), primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its high sensitivity and specificity.[1]

## Metabolic Activation of Tenofovir

Tenofovir prodrugs undergo intracellular phosphorylation to become the active TFV-DP. This process is initiated by the hydrolysis of TDF in the plasma and gut by esterases, or the metabolism of TAF primarily within cells by cathepsin A, to tenofovir.[3][4] Subsequently, tenofovir is phosphorylated to tenofovir monophosphate (TFV-MP) and then to the active

tenofovir diphosphate (TFV-DP) by cellular kinases.[5][6] The primary enzymes involved in these phosphorylation steps are adenylate kinases (AK2 and AK4) and nucleotide diphosphate kinases (NME1 and NME2).[5]



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Metabolic activation of tenofovir prodrugs.

## Quantitative Data Summary

The intracellular concentration of TFV-DP can vary based on the tenofovir prodrug administered, the dosing regimen, and the cell type analyzed. The following tables summarize

representative TFV-DP concentrations measured in PBMCs and DBS from various clinical studies.

Table 1: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in Peripheral Blood Mononuclear Cells (PBMCs)

Tenofovir Prodrug	Dosing Regimen	Mean/Median TFV-DP Concentration (fmol/106 cells)	Reference
TDF	Daily	81.7	[7]
TAF	Daily	593	[7]
TDF	67% of daily doses	57.4	[7]
TAF	67% of daily doses	407	[7]
TDF	33% of daily doses	32.3	[7]
TAF	33% of daily doses	215	[7]
TDF	Daily	125 (median)	[8]

Table 2: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in Dried Blood Spots (DBS)

Tenofovir Prodrug	Dosing Regimen/Adherence Level	Mean/Median TFV-DP Concentration (fmol/punch)	Reference
TDF	Daily Dosing	> 1250	[9]
TDF	4-6 doses/week	700 - 1249	[9]
TDF	2-3 doses/week	350 - 699	[9]
TDF	< 2 doses/week	< 349	[9]
TDF	Daily (HIV-infected women)	1874 (median)	[8]
TDF	Virologic Failure with Resistance	386 (geometric mean)	[10]
TDF	Virologic Failure without Resistance	61 (geometric mean)	[10]
TDF	Virally Suppressed (Controls)	708 (geometric mean)	[10]

## Experimental Protocols

The following are detailed protocols for the quantification of intracellular TFV-DP in PBMCs and DBS using LC-MS/MS.

### Protocol 1: Quantification of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the isolation of PBMCs from whole blood, followed by cell lysis, extraction, and quantification of TFV-DP.

Materials:

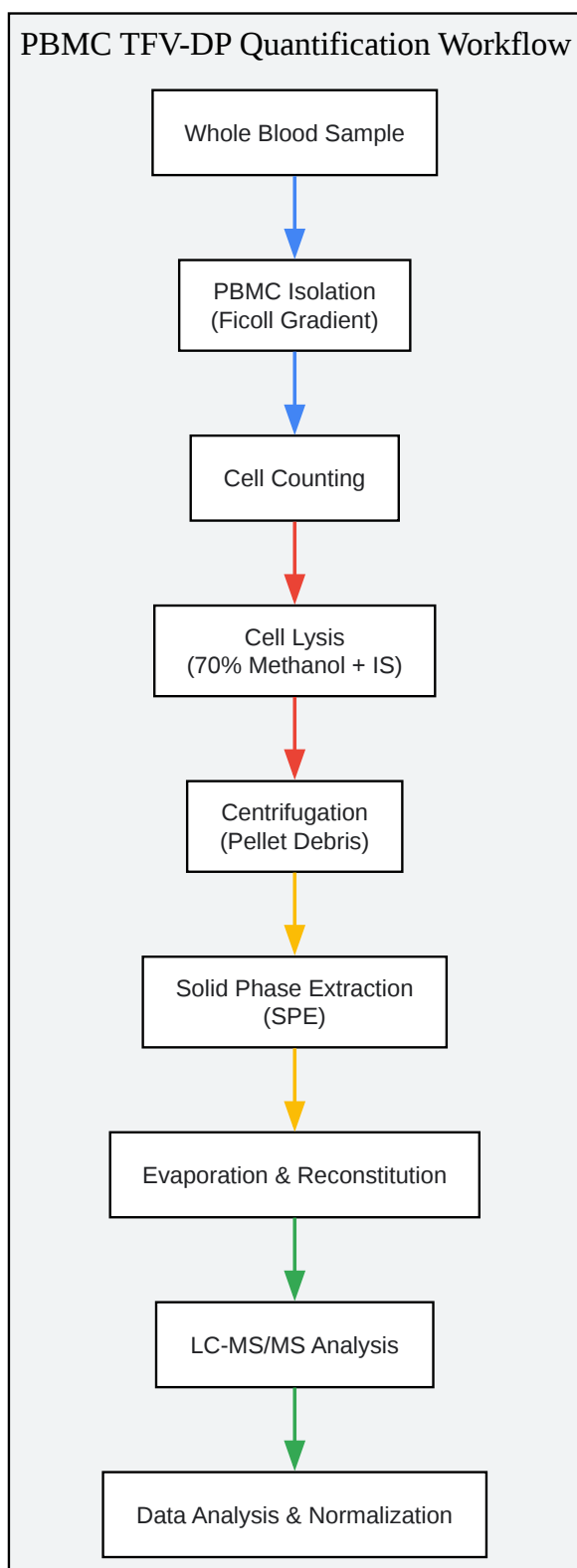
- Whole blood collected in EDTA tubes
- Ficoll-Paque PLUS

- Phosphate Buffered Saline (PBS), sterile, ice-cold
- 70% Methanol (ice-cold)
- Internal Standard (e.g.,  $^{13}\text{C}_5$ -TFV-DP)
- Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
- LC-MS/MS system

Procedure:

- PBMC Isolation:
  1. Dilute whole blood 1:1 with sterile PBS.
  2. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
  3. Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.
  4. Aspirate the upper layer containing plasma and platelets.
  5. Carefully collect the mononuclear cell layer (the "buffy coat").
  6. Wash the collected cells twice with ice-cold PBS, centrifuging at 100-250 x g for 10 minutes for each wash.[\[1\]](#)
  7. Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.
- Cell Lysis and Extraction:
  1. Centrifuge the counted cells (typically 2-5 million cells) and discard the supernatant.[\[5\]](#)
  2. Lyse the cell pellet by resuspending in 500  $\mu\text{L}$  of ice-cold 70% methanol containing the internal standard.[\[5\]](#)[\[11\]](#)
  3. Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis and protein precipitation.[\[1\]](#)

4. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[\[1\]](#)[\[5\]](#)
  5. Transfer the supernatant to a new tube for Solid Phase Extraction (SPE).
- Solid Phase Extraction (SPE):
    1. Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
    2. Load the cell lysate supernatant onto the cartridge.
    3. Wash the cartridge to remove interfering substances.
    4. Elute TFV-DP using an appropriate elution solvent.
  - LC-MS/MS Analysis:
    1. Evaporate the eluate to dryness under a stream of nitrogen.
    2. Reconstitute the sample in the mobile phase.
    3. Inject the sample into the LC-MS/MS system.
    4. Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
    5. Normalize the results to the number of cells used (e.g., fmol/10<sup>6</sup> cells).[\[5\]](#)



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Workflow for TFV-DP measurement in PBMCs.

## Protocol 2: Quantification of TFV-DP in Dried Blood Spots (DBS)

This protocol describes the extraction and quantification of TFV-DP from DBS, a less invasive sample collection method.

### Materials:

- Dried blood spots on protein saver cards (e.g., Whatman 903)
- Harris Micro-punch (3mm)
- 70% Methanol (ice-cold)
- Internal Standard (e.g.,  $^{13}\text{C}_5$ -TFV-DP)
- LC-MS/MS system

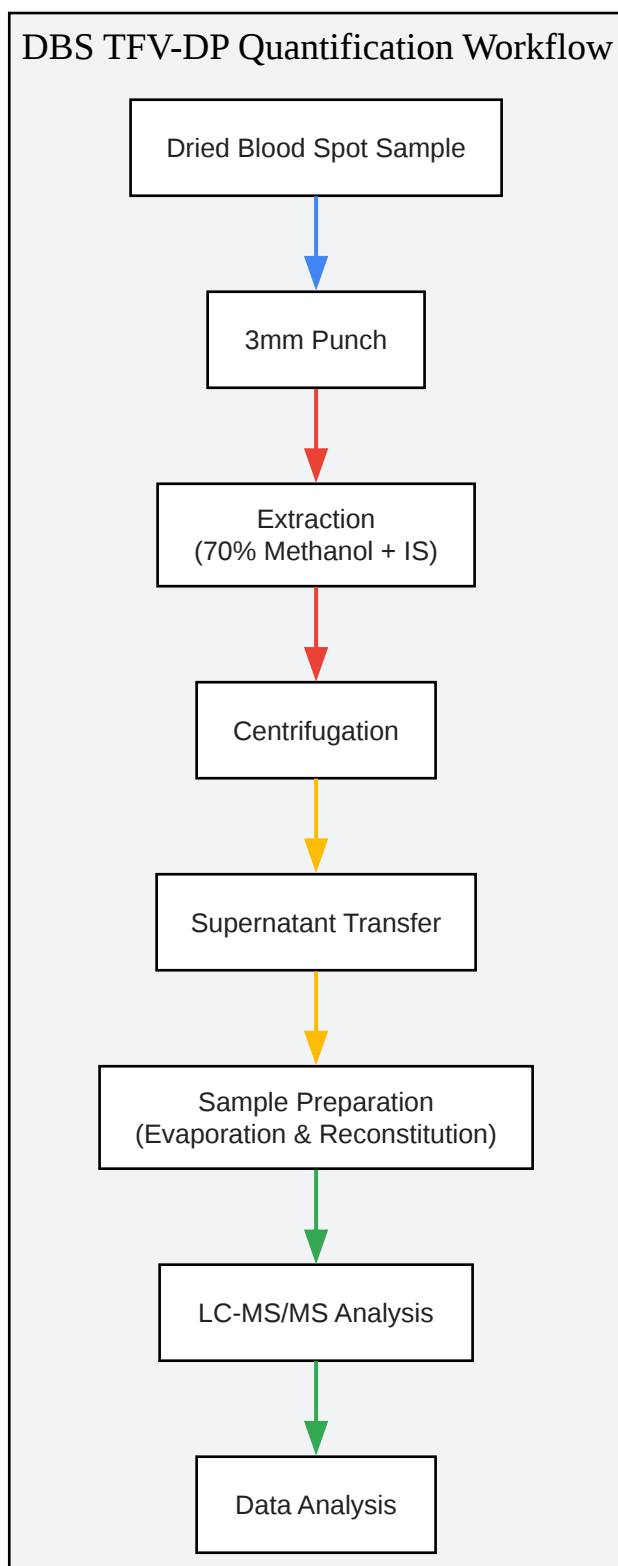
### Procedure:

- DBS Punching and Extraction:
  1. Punch a 3mm disc from the center of the dried blood spot using a Harris Micro-punch.
  2. Place the punch into a microcentrifuge tube.
  3. Add 500  $\mu\text{L}$  of ice-cold 70% methanol containing the internal standard to the tube.[\[12\]](#)
  4. Vortex and sonicate for 10-15 minutes to extract TFV-DP from the paper matrix.
  5. Centrifuge to pellet the paper disc and any debris.
  6. Transfer the supernatant to a new tube.
- Sample Preparation and LC-MS/MS Analysis:
  1. The supernatant can be directly analyzed or may require further purification (e.g., SPE) and/or dephosphorylation depending on the specific LC-MS/MS method used. Some



methods dephosphorylate TFV-DP back to tenofovir for easier detection.

2. Evaporate the solvent to dryness under a stream of nitrogen.
3. Reconstitute the sample in the mobile phase.
4. Inject the sample into the LC-MS/MS system.
5. Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
6. Results are typically reported as fmol/punch.



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Workflow for TFV-DP measurement in DBS.

## Conclusion

The accurate measurement of intracellular tenofovir diphosphate is essential for understanding the pharmacokinetics and pharmacodynamics of tenofovir-based therapies. The LC-MS/MS methods detailed in this application note provide a robust and sensitive approach for quantifying TFV-DP in both PBMCs and DBS. These protocols can be adapted and validated for specific research and clinical monitoring needs, ultimately contributing to the optimization of HIV and hepatitis B treatment and prevention strategies.

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